![molecular formula C20H20N2O4S B2906023 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879569-56-9](/img/structure/B2906023.png)
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . Moreover, thiophene derivatives find large application in material science .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Scientific Research Applications
Drug Discovery
Pyrrole derivatives are commonly used in drug discovery due to their presence in various natural products with medicinal properties . They can serve as building blocks for pharmaceuticals targeting a range of diseases.
Material Science
These compounds have applications in material science, particularly in the development of new materials with specific electronic or photonic properties .
Catalysis
Pyrrole and chromeno[2,3-c]pyrrole derivatives can act as catalysts in chemical reactions, facilitating the synthesis of complex molecules .
Anticancer Agents
Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents . The thiophene moiety in the compound could potentially be explored for similar applications.
Anti-atherosclerotic Agents
Similar to anticancer applications, thiophene derivatives are also used in the synthesis of anti-atherosclerotic agents .
Metal Complexing Agents
Thiophene structures can act as metal complexing agents, which may be useful in various industrial and research applications involving metal ions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-21(2)8-9-22-17(15-5-4-10-27-15)16-18(23)13-7-6-12(25-3)11-14(13)26-19(16)20(22)24/h4-7,10-11,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIJFDLYKYIDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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